Pirinixic Acid Aminothiazole

Vue d'ensemble

Description

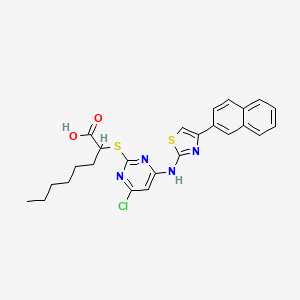

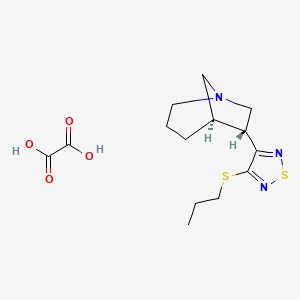

Pirinixic Acid Aminothiazole is a derivative of pirinixic acid, which is a typical fatty acid mimetic . It has been identified as a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) . This compound has shown improved potency and bioactivity in vivo .

Synthesis Analysis

The synthesis of Pirinixic Acid Aminothiazole involves structural modification of pirinixic acid, particularly α substitution with extended n-alkyl or bulky aryl substituents and concomitant replacement of the 2,3-dimethylaniline by a biphenyl-4-yl-methane-amino residue .Molecular Structure Analysis

The molecular formula of Pirinixic Acid Aminothiazole is C25H25ClN4O2S2 . The structure features a 2-aminothiazole moiety .Chemical Reactions Analysis

Pirinixic Acid Aminothiazole has been identified as a dual inhibitor of mPGES-1 and 5-LO, with IC50 values of 0.3 and 0.4 µM, respectively . It hardly suppresses cyclooxygenase (COX)-1/2 activities and fails to inhibit 12/15-LOs .Applications De Recherche Scientifique

Pirinixic Acid Aminothiazole: Scientific Research Applications

Dual Inhibition of 5-LO and mPGES-1: Pirinixic Acid Aminothiazole is known for its dual inhibition of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), enzymes crucial in the synthesis of leukotrienes and prostaglandin E2 (PGE2), respectively. This dual inhibition is pursued as a potential pharmacological strategy for the treatment of inflammation and cancer .

Inflammation Treatment: The compound’s ability to inhibit both 5-LO and mPGES-1 suggests a superior strategy over single interference for treating inflammation, potentially offering better efficacy and fewer side effects .

Cancer Therapy: By targeting key enzymes in the biosynthetic pathways of pro-inflammatory and pro-tumorigenic mediators, Pirinixic Acid Aminothiazole may offer a novel approach to cancer therapy .

Enhanced Potency and Bioactivity: Recent studies have shown that certain derivatives of Pirinixic Acid Aminothiazole exhibit improved potency and bioactivity in vivo, indicating potential for more effective therapeutic applications .

PPARα/γ Agonist Activity: Some derivatives of Pirinixic Acid Aminothiazole also act as dual PPARα/γ agonists, which could provide additional therapeutic benefits, such as improved lipid metabolism and insulin sensitivity .

Structure-Activity Relationship Studies: Ongoing research into the structure-activity relationship of Pirinixic Acid Aminothiazole aims to further understand its dual inhibitory mechanism and optimize its therapeutic potential .

Mécanisme D'action

Target of Action

Pirinixic Acid Aminothiazole primarily targets two critical enzymes involved in the metabolism of arachidonic acid: 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1) . These enzymes play key roles in the synthesis of leukotrienes (LTs) and prostaglandin E2 (PGE2), respectively .

Mode of Action

Pirinixic Acid Aminothiazole acts as a dual inhibitor of 5-LO and mPGES-1 . It interacts with these targets, suppressing their activity and thereby reducing the production of LTs and PGE2 . Importantly, it has been found to have significantly less pronounced inhibition of cyclooxygenases-1/2 (COX-1/2) activities .

Biochemical Pathways

The compound’s action affects the prostaglandin (PG) and leukotriene (LT) biosynthetic pathways . By inhibiting 5-LO and mPGES-1, it reduces the synthesis of LTs and PGE2, bioactive lipids that contribute to a broad range of pathologies, including inflammation and various forms of cancer .

Result of Action

The molecular and cellular effects of Pirinixic Acid Aminothiazole’s action include reduced vascular permeability and inflammatory cell infiltration . In a zymosan-induced mouse peritonitis model, it was found to significantly impair levels of cysteinyl-leukotrienes and prostaglandin E2 .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-chloro-6-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]pyrimidin-2-yl]sulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN4O2S2/c1-2-3-4-5-10-20(23(31)32)34-25-28-21(26)14-22(30-25)29-24-27-19(15-33-24)18-12-11-16-8-6-7-9-17(16)13-18/h6-9,11-15,20H,2-5,10H2,1H3,(H,31,32)(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADFIDKPYNKNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pirinixic Acid Aminothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

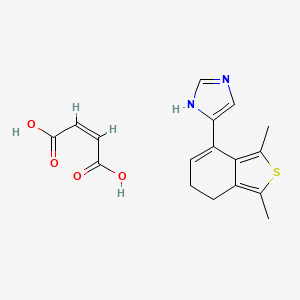

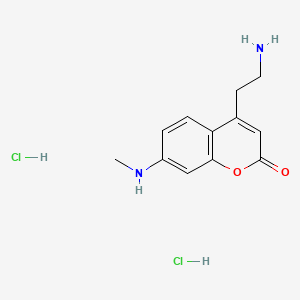

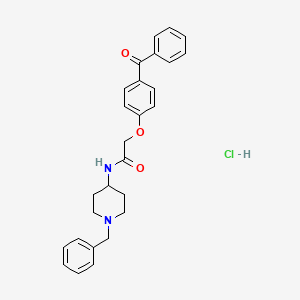

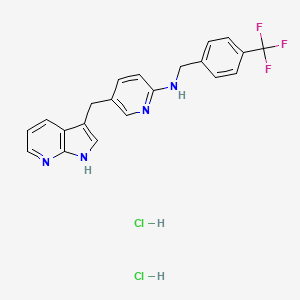

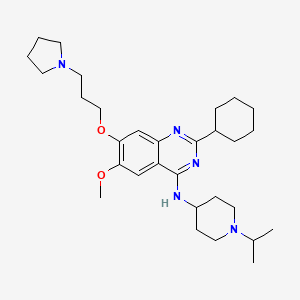

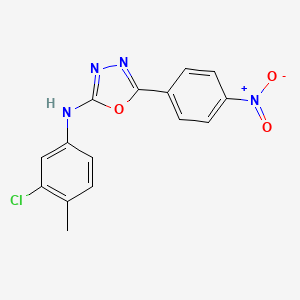

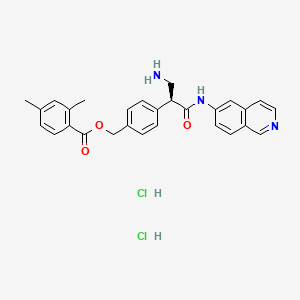

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)